5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a fused ring system with methoxy groups at the 5 and 6 positions
Mechanism of Action
Target of Action
5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products . .
Mode of Action
It’s worth noting that isoindole-1,3-dione derivatives bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, which include isoindole-1,3-dione derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
It’s worth noting that isoindole-1,3-dione derivatives have diverse biological activities and can potentially be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with methoxy-substituted amines under controlled conditions. The reaction typically proceeds through the formation of an intermediate imide, which is then cyclized to form the desired isoindole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups at the 5 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
N-Substituted isoindoline-1,3-dione derivatives: These compounds have been studied for their wide-ranging biological properties, including antimicrobial and antitumor activities.
Uniqueness
5,6-Dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern with methoxy groups at the 5 and 6 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4764-20-9 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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